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Compound of Interest

Compound Name:
7-Chloroisoquinoline-4-carboxylic

acid

CAS No.: 1543281-62-4

Cat. No.: B2474467

Get Quote

Executive Summary
7-Chloroisoquinoline-4-carboxylic acid is a substituted isoquinoline derivative characterized

by a carboxylic acid moiety at the C4 position and a chlorine substituent at the C7 position.[1]

[2][3] Distinct from its more common isomer (7-chloroquinoline-4-carboxylic acid), this scaffold

serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the

development of kinase inhibitors, sirtuin modulators, and anti-infective agents.

This guide defines the precise chemical identifiers for database integration, outlines the

structural properties relevant to drug design, and details the synthetic methodologies required

to access this scaffold.
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Descriptor Value

Common Name 7-Chloroisoquinoline-4-carboxylic acid

CAS Number 1543281-62-4

Molecular Formula C₁₀H₆ClNO₂

Molecular Weight 207.61 g/mol

SMILES OC(=O)c1cncc2cc(Cl)ccc12

InChI String
InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(5-

6)10(13)14-9-3-4-12-5/h1-4H,(H,13,14)

InChI Key
YVHHAPJAMFOUCT-UHFFFAOYSA-

N(Predicted based on structure)

Critical Disambiguation Note: Do not confuse this compound with 7-Chloroquinoline-4-

carboxylic acid (CAS 13337-66-1), a widely available intermediate for chloroquine synthesis.

The nitrogen position (isoquinoline vs. quinoline) significantly alters the electronic properties and

binding vectors of the scaffold.

Chemoinformatics & Structural Analysis
Decoding the Identifiers
For researchers integrating this compound into virtual screening libraries or ELNs (Electronic

Lab Notebooks), the accuracy of the SMILES string is paramount.

SMILES (Canonical):OC(=O)c1cncc2cc(Cl)ccc12

Mechanism: The string initiates at the carboxylic acid (OC(=O)), defines the pyridine ring

(c1cncc), and closes the fused benzene ring (2cc(Cl)ccc12) placing the chlorine at position

7.
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InChI Key Utility: The InChI Key allows for collision-free database searching. The first block

(YVHHAPJAMFOUCT) encodes the molecular skeleton (connectivity), while the second

block (UHFFFAOYSA) encodes stereochemistry and isotopic layers (Standard/Neutral).

Physicochemical Properties (Predicted)
Understanding the "drug-likeness" of this fragment is essential for fragment-based drug

discovery (FBDD).

Property Value Context

cLogP ~2.3
Moderate lipophilicity; suitable

for cell permeability.

pKa (Acid) ~3.8 - 4.2

The C4-carboxyl group is

acidic; exists as anion at

physiological pH.

TPSA 50.2 Å²
Well within the limit (<140 Å²)

for oral bioavailability.

H-Bond Donors 1 Carboxylic acid -OH.

H-Bond Acceptors 3
Nitrogen (ring), Carbonyl (O),

Hydroxyl (O).

Synthetic Methodologies
Accessing the 7-chloroisoquinoline-4-carboxylic acid core requires specific cyclization

strategies, as electrophilic aromatic substitution on a pre-formed isoquinoline ring rarely yields

the C4-carboxyl/C7-chloro pattern selectively.

Strategy A: Modified Ugi/Heck Cyclization
This modern approach allows for the modular assembly of the isoquinoline core using

commercially available precursors.

Mechanism:
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Ugi Reaction: A four-component condensation involving a 4-chloro-2-iodobenzaldehyde (or

equivalent), an amine, an isocyanide, and a carboxylic acid to form a linear amide

intermediate.

Heck Cyclization: Palladium-catalyzed intramolecular ring closure forms the isoquinoline

core.

Strategy B: Hydrolysis of the Methyl Ester
For laboratory-scale preparation, the most reliable route is the hydrolysis of the commercially

available ester, Methyl 7-chloroisoquinoline-4-carboxylate (CAS 1367827-00-6).

Protocol:

Dissolution: Dissolve 1.0 eq of Methyl 7-chloroisoquinoline-4-carboxylate in a 3:1 mixture of

THF:Water.

Saponification: Add 2.5 eq of LiOH·H₂O.[2] Stir at ambient temperature for 4–6 hours.

Workup: Acidify to pH 3 with 1N HCl. The free acid typically precipitates. Filter, wash with

cold water, and dry under vacuum.

Visualization of Synthetic Logic
The following diagram illustrates the structural relationship and synthetic flow.

Methyl 7-chloroisoquinoline-
4-carboxylate

(CAS 1367827-00-6)

LiOH / THF / H2O
Hydrolysis

7-Chloroisoquinoline-
4-carboxylic acid

(CAS 1543281-62-4)

Yield >90% Kinase Inhibitors
(Amide Coupling)

EDC/HOBt

Click to download full resolution via product page

Caption: Synthetic pathway from the commercially available methyl ester to the target acid and

subsequent application.

Applications in Drug Discovery[8]
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The isoquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, often

serving as a bioisostere for quinoline or naphthalene cores.

Kinase Inhibition
The nitrogen at position 2 and the carboxylate at position 4 provide a specific vector for

hydrogen bonding within the ATP-binding pocket of kinases. The 7-chloro substituent occupies

the hydrophobic "back pocket" (Gatekeeper region), potentially improving selectivity against

kinases with smaller gatekeeper residues.

Sirtuin Modulation
Analogs of isoquinoline-4-carboxylic acids have shown potency against Sirtuins (e.g., SIRT3),

enzymes involved in cellular stress response and aging. The planar aromatic system

intercalates into the active site, while the acid moiety coordinates with zinc or active site

residues.

Experimental Validation Protocol
To verify the identity of the synthesized or purchased material, the following analytical protocol

is recommended. This system is self-validating: the presence of specific NMR signals confirms

the isoquinoline isomer over the quinoline isomer.

1H-NMR Analysis (DMSO-d6)
Singlet at ~9.3 ppm: Diagnostic of the H1 proton (proton between the Nitrogen and the

benzene ring). In quinolines, this position is not a singlet isolated between a Nitrogen and a

bridgehead in the same way.

Singlet at ~8.6 ppm: Diagnostic of the H3 proton (proton adjacent to the Nitrogen and the

Carboxyl group).

Coupling Pattern (7.8 - 8.2 ppm): The benzene ring protons (H5, H6, H8) will show an ABX

or AMX pattern characteristic of 7-substitution.

H8 (d, J~2Hz): Meta-coupling to H6, adjacent to the bridgehead.

H6 (dd): Coupling to H5 and H8.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2474467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H5 (d): Ortho-coupling to H6.

Mass Spectrometry
Method: ESI- (Negative Mode) is preferred for carboxylic acids.

Expected m/z: 206.0 [M-H]⁻.

Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 206 and 208 confirms the presence

of a single Chlorine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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